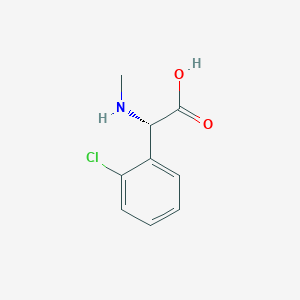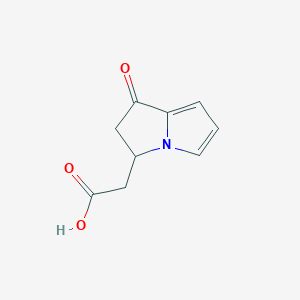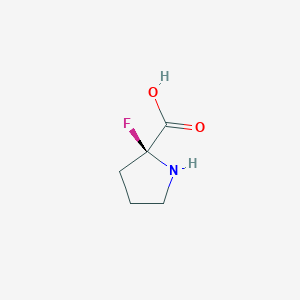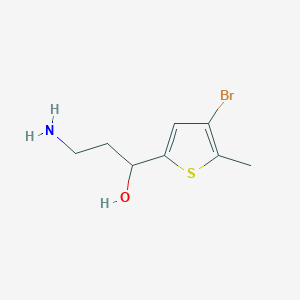![molecular formula C10H7N3O3 B13149969 5'-Nitro-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B13149969.png)
5'-Nitro-[2,3'-bipyridin]-6'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by the presence of a nitro group at the 5’ position and a keto group at the 6’ position of the bipyridine ring system. Bipyridines are known for their versatile applications in various fields, including coordination chemistry, materials science, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one typically involves the nitration of a bipyridine precursor. One common method is the nitration of 2,3’-bipyridine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position .
Industrial Production Methods
Industrial production of 5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the bipyridine ring.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5’-Amino-[2,3’-bipyridin]-6’(1’H)-one.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Oxidation: Oxidized bipyridine derivatives with different oxidation states.
Applications De Recherche Scientifique
5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one depends on its specific application. In coordination chemistry, the compound acts as a ligand, forming stable complexes with metal ions through its nitrogen atoms. In biological systems, the nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular targets, such as DNA or proteins, potentially leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bipyridine: A well-known bipyridine derivative used in coordination chemistry and materials science.
2,2’-Bipyridine: Another bipyridine derivative with applications in catalysis and coordination chemistry.
5-Nitro-2,3’-bipyridine: Similar to 5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one but lacks the keto group at the 6’ position.
Uniqueness
5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one is unique due to the presence of both a nitro group and a keto group on the bipyridine ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C10H7N3O3 |
|---|---|
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
3-nitro-5-pyridin-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H7N3O3/c14-10-9(13(15)16)5-7(6-12-10)8-3-1-2-4-11-8/h1-6H,(H,12,14) |
Clé InChI |
KWUMARXQTQHXCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CNC(=O)C(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)

![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)






![3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13149940.png)


![5-(Trifluoromethyl)spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13149946.png)

